molecular formula C35H70O2 B592126 Methyl 2-hexadecyloctadecanoate CAS No. 17658-53-6

Methyl 2-hexadecyloctadecanoate

Cat. No.: B592126
CAS No.: 17658-53-6
M. Wt: 522.943
InChI Key: WANORRUFCGHSKG-UHFFFAOYSA-N
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Description

. It is a type of fatty acid ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hexadecyloctadecanoate can be synthesized through the esterification of octadecanoic acid (stearic acid) with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

C18H36O2 (stearic acid) + CH3OH (methanol) → C35H70O2 (methyl 2-hexadecyloctadecanoate) + H2O\text{C18H36O2 (stearic acid) + CH3OH (methanol) → C35H70O2 (this compound) + H2O} C18H36O2 (stearic acid) + CH3OH (methanol) → C35H70O2 (methyl 2-hexadecyloctadecanoate) + H2O

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes using continuous reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield . The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hexadecyloctadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-hexadecyloctadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. It can modulate the fluidity and permeability of cell membranes, affecting various cellular processes . Additionally, it can act as a substrate for enzymes such as lipases, which catalyze the hydrolysis of ester bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hexadecyloctadecanoate is unique due to its long carbon chain and the presence of both hexadecyl and octadecanoate groups, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific lipid interactions and stability .

Properties

IUPAC Name

methyl 2-hexadecyloctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H70O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34(35(36)37-3)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANORRUFCGHSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H70O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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